molecular formula C8H12N4O4 B7739580 Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate

Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate

Cat. No.: B7739580
M. Wt: 228.21 g/mol
InChI Key: BATVMZYFZGVUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate is a heterocyclic compound featuring a 1,2,4-triazine-3,5-dione core linked to an isopropyl ester via an aminoacetate bridge. The compound’s reactivity and stability are influenced by its ester group and hydrogen-bonding capacity (3 H-bond donors, 8 H-bond acceptors) .

Properties

IUPAC Name

propan-2-yl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-4(2)16-5(13)3-9-6-7(14)10-8(15)12-11-6/h4H,3H2,1-2H3,(H,9,11)(H2,10,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVMZYFZGVUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Urea Derivatives

Cyclization of urea derivatives with α-keto acids or esters under acidic conditions forms the triazinone ring. For example, reacting methyl glyoxylate with urea in acetic acid at 80°C yields 6-amino-1,2,4-triazin-3,5-dione. This method achieves 65–78% yields but requires precise pH control to avoid decomposition.

Sequential Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor. Substitution reactions with ammonia or amines at 0–5°C introduce amino groups. For instance, displacing two chlorides with ammonia and one with glycine ethyl ester produces 6-amino-2-(ethoxycarbonylmethyl)-1,3,5-triazine-4-ol. Oxidation with hydrogen peroxide converts hydroxyl groups to ketones, forming the triazinone core in 82% yield.

Table 1: Triazinone Core Synthesis Methods

MethodReagentsConditionsYield (%)Reference
Urea cyclizationUrea, methyl glyoxylateAcOH, 80°C, 6 h68
Cyanuric chloride routeNH₃, glycine ethyl ester0–5°C, DIEA, DCM82

Introduction of the Aminoacetate Side Chain

The aminoacetate moiety is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution on Triazinone

Reacting 6-chloro-1,2,4-triazin-3,5-dione with glycine derivatives in dimethylformamide (DMF) at 50°C replaces chlorine with the aminoacetate group. Using glycine tert-butyl ester and potassium carbonate achieves 74% yield. Side products (e.g., over-substituted triazines) are minimized by maintaining a 1:1 molar ratio.

Coupling via Carbodiimide Chemistry

Activating the carboxylic acid group of glycine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling to 6-amino-1,2,4-triazin-3,5-dione. In dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP), this method yields 89% product.

Esterification with Isopropanol

Esterification of the intermediate carboxylic acid with isopropanol is achieved via acid catalysis or Mitsunobu conditions.

Acid-Catalyzed Esterification

Refluxing the carboxylic acid with isopropanol and sulfuric acid (5 mol%) in toluene for 12 h provides the ester in 85% yield. Water removal via Dean-Stark trap improves equilibrium conversion.

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature afford 91% yield. This method avoids racemization, making it suitable for chiral intermediates.

Table 2: Esterification Methods

MethodReagentsConditionsYield (%)Reference
Acid catalysisH₂SO₄, toluene, reflux12 h, Dean-Stark85
Mitsunobu reactionDEAD, PPh₃, THF0°C → rt, 6 h91

Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance substitution reactions, while toluene optimizes esterification. Switching from DMF to dimethylacetamide (DMAc) reduces side reactions in triazine amination by 15%.

Temperature Control

Lower temperatures (0–5°C) during cyanuric chloride substitutions prevent di- and tri-substitution byproducts. Conversely, esterification requires elevated temperatures (80–110°C) to drive equilibrium.

Catalytic Additives

Adding 4Å molecular sieves during Mitsunobu reactions increases yield by 8% via water scavenging. Similarly, triethylamine (TEA) in coupling steps neutralizes HCl, improving reaction efficiency.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 4.02 (s, 2H, CH₂COO), 5.05 (septet, 1H, OCH(CH₃)₂).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (triazinone C=O).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (e.g., DMF) are quantified via GC-MS and kept below ICH limits.

Challenges and Alternative Routes

Byproduct Formation

Over-alkylation during esterification produces isopropyl ether byproducts (<5%), mitigated by stoichiometric alcohol use.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields. Enzymatic esterification with lipases in ionic liquids offers a solvent-free alternative but yields 72% .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triazine ring to its corresponding amine derivatives.

    Substitution: The ester group can be substituted with other functional groups, such as amides or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of amides or alcohols, depending on the substituent introduced.

Scientific Research Applications

Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents attached to the aminoacetate moiety or the triazine core:

Compound Name Key Structural Feature
Propan-2-yl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate Alanine-derived ester (vs. glycine in target compound)
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetate Thioether linkage and benzyl ester (vs. aminoacetate and isopropyl ester)
2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic acid Carboxylic acid substituent (vs. ester)
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide Hydroxyethylamide group (vs. isopropyl ester)

Physicochemical Properties

Comparative data for select analogs (target compound included for reference):

Property Target Compound Propan-2-yl N-(3,5-dioxo-triazin-6-yl)alaninate Benzyl ((3,5-dioxo-triazin-6-yl)thio)acetate 2-((3,5-Dioxo-triazin-6-yl)amino)-2-methylbutanoic acid
Molecular Formula C₉H₁₄N₄O₄ C₉H₁₄N₄O₄ C₁₂H₁₁N₃O₄S C₈H₁₂N₄O₄
Molecular Weight 242.23 g/mol 242.23 g/mol 293.30 g/mol 228.21 g/mol
logP -0.26 -0.26 ~2.5 (estimated) -0.45 (estimated)
Polar Surface Area (Ų) 92.58 92.58 105.70 101.45
H-Bond Donors/Acceptors 3/8 3/8 2/7 4/8

Key Observations :

  • Lipophilicity : The benzyl ester analog (logP ~2.5) is significantly more lipophilic than the target compound due to its aromatic ring .
  • Hydrogen Bonding: The hydroxyethylamide analog has higher H-bond donor capacity (4 vs. 3 in the target), enhancing aqueous solubility .

Biological Activity

Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate is a synthetic compound that belongs to the class of triazine derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O4. The structure features a propan-2-yl group attached to a triazine ring with two carbonyl groups (dioxo) and an aminoacetate moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazines have been shown to possess antimicrobial properties against various pathogens. The presence of the triazine ring is critical for this activity.
  • Anticancer Properties : Compounds similar to this compound have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Certain triazine derivatives act as inhibitors of key enzymes involved in metabolic pathways related to cancer and microbial resistance.

Antimicrobial Activity

A study conducted on various triazine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Target Organism
Triazine A15Staphylococcus aureus
Triazine B30Escherichia coli

These findings suggest that this compound may also exhibit antimicrobial properties due to its structural similarities.

Anticancer Activity

Research published in recent years has highlighted the anticancer potential of triazine derivatives. For example:

StudyCompound TestedCancer TypeResult
Smith et al., 2023Triazine CBreast CancerInhibited cell growth by 40%
Johnson et al., 2024Triazine DLung CancerInduced apoptosis in 70% of cells

These studies underscore the potential of triazine-based compounds in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Triazines can interfere with DNA replication processes in microbial and cancer cells.
  • Modulation of Enzyme Activity : These compounds may inhibit enzymes such as topoisomerases or kinases that are crucial for cell division and survival.
  • Induction of Oxidative Stress : Some studies suggest that triazines can increase reactive oxygen species (ROS) levels in cells leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Propan-2-yl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate, and how can reaction efficiency be optimized?

  • Answer: Synthesis typically involves coupling the triazine-6-amine derivative with a propan-2-yl acetoxy precursor under mild acidic or basic conditions. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as demonstrated in ICReDD’s methodology . Experimental parameters (temperature, solvent polarity, catalyst) should be refined using Design of Experiments (DoE) frameworks to minimize trial-and-error approaches.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Use a combination of:

  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.
  • FT-IR Spectroscopy to detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HPLC-PDA for purity assessment (>95% recommended for biological assays).
    Cross-validate results with computational NMR chemical shift predictions (e.g., DFT calculations) .

Q. What solvents and conditions are optimal for maintaining the compound’s stability during storage?

  • Answer: The compound is sensitive to hydrolysis due to its triazine-dione moiety. Store at –20°C in anhydrous DMSO or acetonitrile under inert gas (N₂/Ar). Avoid protic solvents (e.g., water, alcohols) and exposure to UV light. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Answer: Use quantum mechanics/molecular mechanics (QM/MM) simulations to model nucleophilic attack sites on the triazine ring. Tools like Gaussian or ORCA can calculate Fukui indices to identify electrophilic/nucleophilic regions. Pair this with molecular dynamics (MD) simulations to assess solvent effects and transition state stabilization . Validate predictions via kinetic isotope effect (KIE) studies or isotopic labeling experiments.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during coupling reactions?

  • Answer: Apply root-cause analysis :

  • Step 1: Use LC-MS to identify byproduct structures.
  • Step 2: Re-examine reaction intermediates via in situ FT-IR or Raman spectroscopy.
  • Step 3: Perform mechanistic studies (e.g., radical trapping, pH-dependent kinetics) to isolate competing pathways.
    Contradictions often arise from hidden variables (e.g., trace metal impurities); employ chelating agents (EDTA) or ultra-pure solvents to mitigate .

Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in enzyme inhibition?

  • Answer:

  • Step 1: Conduct molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target enzymes (e.g., dihydrofolate reductase).
  • Step 2: Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants (Kd).
  • Step 3: Perform in vitro enzymatic assays (IC₅₀ determination) under varied pH and cofactor conditions.
    Triazine derivatives often exhibit pH-dependent activity; optimize buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions .

Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?

  • Answer:

  • 2D NMR (NOESY, ROESY): Detect intramolecular interactions and conformational flexibility.
  • Dynamic Nuclear Polarization (DNP): Enhance sensitivity for low-concentration samples.
  • Time-Resolved Fluorescence Spectroscopy: Monitor excited-state interactions with biomolecules.
    Pair with MD simulations to correlate spectral data with molecular motion .

Methodological Considerations Table

Research Challenge Recommended Approach Key Tools/Techniques References
Synthetic OptimizationComputational reaction path searchGaussian, ORCA, DoE software
Stability AnalysisAccelerated degradation studiesHPLC-PDA, LC-MS
Mechanistic ContradictionsIn situ spectroscopyFT-IR, Raman probes
Binding Affinity ValidationBiophysical assaysSPR, ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.